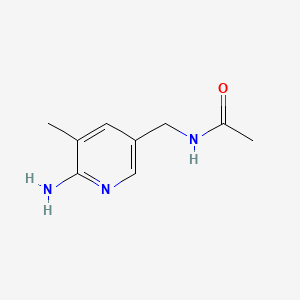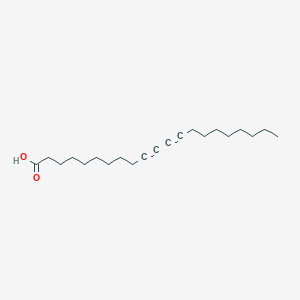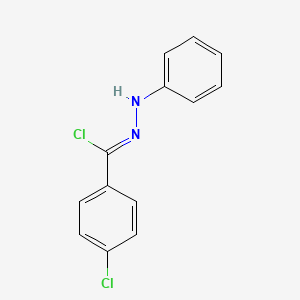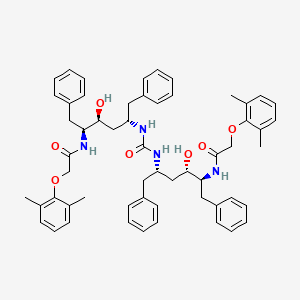
3,6,9,12,15,18,21-Heptaoxapentatriacontan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C14E7 typically involves the ethoxylation of tetradecyl alcohol with ethylene oxide. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as potassium hydroxide. The process involves the following steps:
Activation of Tetradecyl Alcohol: Tetradecyl alcohol is first activated by heating.
Ethoxylation: Ethylene oxide is then introduced to the activated tetradecyl alcohol under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of C14E7 is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring and control of temperature, pressure, and the molar ratio of reactants. The final product is purified through distillation or other separation techniques to remove any unreacted materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
C14E7 undergoes various chemical reactions, including:
Oxidation: C14E7 can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert C14E7 into simpler alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethylene glycol units with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Modified ethers with different functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
C14E7 exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in water. The molecular targets and pathways involved include the interaction with lipid bilayers and the formation of stable micellar structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptaethylene glycol monodecyl ether (C10E7): Similar in structure but with a shorter alkyl chain.
Heptaethylene glycol monododecyl ether (C12E7): Similar in structure but with a slightly shorter alkyl chain.
Uniqueness
C14E7 is unique due to its longer alkyl chain, which provides it with distinct micelle-forming properties and higher hydrophobicity compared to its shorter-chain counterparts. This makes it particularly effective in solubilizing highly hydrophobic compounds and forming stable emulsions .
Propriétés
Numéro CAS |
40036-79-1 |
|---|---|
Formule moléculaire |
C28H58O8 |
Poids moléculaire |
522.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C28H58O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-30-17-19-32-21-23-34-25-27-36-28-26-35-24-22-33-20-18-31-16-14-29/h29H,2-28H2,1H3 |
Clé InChI |
JEKWNQSRRXIGSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
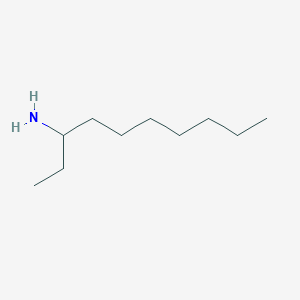
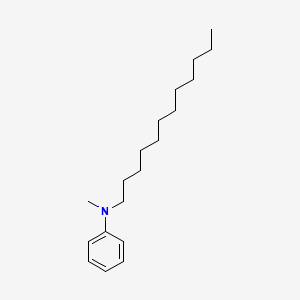
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)

![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
